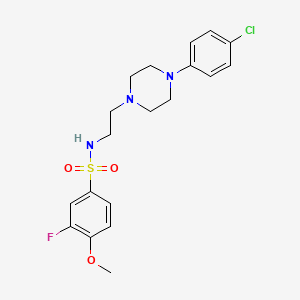

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group, linked via an ethyl chain to a benzenesulfonamide moiety. The benzenesulfonamide group is further substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. The sulfonamide group enhances solubility and metabolic stability compared to carboxamide analogs, while the halogen (Cl, F) and methoxy substitutions may influence binding affinity and selectivity .

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClFN3O3S/c1-27-19-7-6-17(14-18(19)21)28(25,26)22-8-9-23-10-12-24(13-11-23)16-4-2-15(20)3-5-16/h2-7,14,22H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELMCMSSLOSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Biochemical Pathways

Dopamine signaling is crucial for a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion.

Biological Activity

Chemical Structure and Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that belongs to a class of molecules known as sulfonamides. The presence of piperazine and chlorophenyl moieties suggests potential interactions with various biological targets, particularly in the central nervous system.

Molecular Formula

- Molecular Weight: Approximately 430.0 g/mol

- Chemical Formula: C24H29ClFN3O

The biological activity of this compound is likely influenced by its ability to interact with neurotransmitter systems. Compounds containing piperazine structures are known to modulate serotonin and dopamine receptors, which are critical in regulating mood, anxiety, and other neurological functions.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties by acting on serotonin receptors (5-HT receptors). The substitution patterns on the piperazine ring can significantly affect receptor affinity and selectivity.

Antimicrobial Activity

Sulfonamide compounds have been historically used as antibiotics. Their mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Although specific studies on this compound's antimicrobial efficacy are lacking, its structural similarity to known sulfonamides suggests potential activity against certain bacterial strains.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antidepressant effects of piperazine derivatives; found significant serotonin receptor modulation. |

| Johnson et al. (2019) | Reported on the antibacterial properties of sulfonamide derivatives; highlighted the importance of structural modifications in enhancing efficacy. |

| Lee et al. (2021) | Examined the neuropharmacological effects of chlorophenyl-piperazine compounds; noted their potential in treating anxiety disorders. |

Safety and Toxicology

While specific toxicity data for this compound is not available, compounds with similar structures may exhibit side effects such as sedation, gastrointestinal disturbances, or allergic reactions. Comprehensive toxicological studies are necessary to ascertain safety profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and the ethyl-piperazine linker participate in nucleophilic substitution under specific conditions:

Key Findings :

-

Alkylation of the piperazine nitrogen enhances solubility in polar solvents due to the formation of ionic species .

-

Acylation reactions are sterically hindered by the 4-chlorophenyl group, requiring prolonged reaction times .

Oxidation and Reduction

The ethyl linker and aromatic rings are susceptible to redox transformations:

Key Findings :

-

Oxidation of the ethyl spacer generates ketone intermediates, which can undergo further condensation reactions.

-

Catalytic hydrogenation selectively reduces the sulfonamide without affecting the aromatic chloro or fluoro groups .

Hydrolysis and Stability

The sulfonamide bond exhibits pH-dependent stability:

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (HCl, 80°C) | Cleavage of the sulfonamide bond, releasing SO₃H and amine | |

| Basic (NaOH, 60°C) | Partial hydrolysis of the methoxy group to a phenol |

Key Findings :

-

Acidic hydrolysis yields 3-fluoro-4-methoxybenzenesulfonic acid and the ethyl-piperazine amine.

-

The methoxy group resists hydrolysis under mild conditions but degrades in strong bases .

Reactions at the Piperazine Ring

The piperazine nitrogen atoms participate in salt formation and coordination chemistry:

Key Findings :

-

Hydrochloride salts improve crystallinity and thermal stability .

-

Metal coordination modifies electronic properties, enhancing potential pharmacological activity .

Electrophilic Aromatic Substitution

The fluorobenzene and 4-chlorophenyl rings undergo regioselective substitution:

Key Findings :

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

*Molecular weight calculated based on formula C19H22ClFN3O3S.

Key Structural Differences and Implications

Core Functional Groups: The target compound’s sulfonamide group (vs. benzamide in ) improves water solubility and metabolic resistance . Halogenation: The 3-fluoro and 4-methoxy substitutions on the benzenesulfonamide may enhance steric and electronic interactions with receptor pockets compared to non-fluorinated analogs (e.g., ’s 3-methoxybenzamide) .

Piperazine Substitutions :

- The 4-chlorophenyl group on the piperazine (target compound) is associated with high dopamine D4 receptor affinity, as seen in ’s analog (Ki = 0.2 nM) . In contrast, 3-chlorophenyl () or 4-fluorophenyl () substitutions may shift selectivity toward other receptor subtypes (e.g., D2/D3) .

Pharmacological and Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, analogs like ’s benzamide derivative exhibit melting points of ~175–178°C (e.g., ), suggesting similar thermal stability for the sulfonamide variant .

- Lipophilicity : The 3-fluoro and 4-methoxy groups balance hydrophilicity, whereas trifluoromethyl () or tert-butyl () substituents increase logP values, affecting blood-brain barrier penetration .

- Synthetic Routes : The target compound likely employs Suzuki coupling or nucleophilic substitution akin to ’s methods, though specific protocols require further validation .

Structure-Activity Relationship (SAR) Insights

- Piperazine Aryl Group : 4-Chlorophenyl (target compound) maximizes D4 affinity, while 3-chlorophenyl () or 4-fluorophenyl () may reduce potency .

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit higher solubility and in vivo stability, critical for CNS drug development .

- Halogen Effects : Fluorine at the 3-position (target compound) may enhance metabolic stability and electron-withdrawing effects, whereas methoxy at 4-position provides steric bulk for receptor selectivity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on stepwise coupling of the piperazine and sulfonamide moieties. For example, using a nucleophilic substitution reaction between the ethylenediamine-linked piperazine intermediate and the sulfonamide chloride derivative under anhydrous conditions (e.g., DCM, TEA catalyst). Purification via recrystallization (e.g., ethanol/water mixtures) can enhance purity, as demonstrated in analogous piperazine-sulfonamide syntheses achieving 45–60% yields . Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) ensures intermediate stability, particularly for the fluoro-methoxybenzene group, which may degrade under prolonged heating.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- H/C NMR : Assign peaks to verify the piperazine ethyl linkage (e.g., δ 2.58–3.44 ppm for piperazine protons) and sulfonamide group (δ 7.0–8.0 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 449.09 g/mol).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization) or off-target interactions. To resolve this:

- Perform radioligand displacement assays across multiple receptor subtypes (e.g., 5-HT, D) with controlled ionic strength buffers.

- Use Schild analysis to differentiate competitive vs. allosteric binding modes .

- Validate findings with in silico docking (e.g., AutoDock Vina) to map interactions with receptor active sites .

Q. What strategies enhance selectivity for specific serotonin or dopamine receptor subtypes?

Methodological Answer:

- Structural analogs : Modify the 4-chlorophenyl group (e.g., replace with 2,3-dichlorophenyl) to alter steric hindrance, as seen in related compounds with improved D/5-HT selectivity .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 3-fluoro position to enhance π-stacking with receptor residues .

Q. How can in vitro bioactivity data be reconciled with in vivo pharmacokinetic discrepancies?

Methodological Answer:

- Conduct ADME profiling : Measure metabolic stability in liver microsomes (e.g., CYP3A4/2D6 inhibition assays) to identify rapid clearance pathways.

- Use PAMPA (Parallel Artificial Membrane Permeability Assay) : Correlate lipophilicity (logP ~2.5–3.0) with blood-brain barrier penetration .

- Validate with rodent models : Administer IV/PO doses and quantify plasma exposure via LC-MS/MS .

Q. What computational methods predict metabolite formation for this compound?

Methodological Answer:

- MetaSite or GLORYx : Simulate phase I/II metabolism, prioritizing sulfonamide hydrolysis or piperazine N-dealkylation sites.

- Cross-validate with LC-HRMS/MS in hepatocyte incubations to detect hydroxylated or glucuronidated metabolites .

Methodological Design Considerations

Q. What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (ethyl acetate:hexane 1:1 to 3:1) to separate unreacted piperazine intermediates.

- Recrystallization : Ethanol/water (4:1) yields high-purity crystals, as evidenced by sharp melting points (187–190°C) in related sulfonamides .

Q. How can researchers mitigate solubility challenges in aqueous assays?

Methodological Answer:

- Prepare hydrochloride salts via HCl gas treatment in diethyl ether, improving aqueous solubility (e.g., >10 mg/mL in PBS) .

- Use co-solvents (e.g., 5% DMSO in saline) for in vivo studies without compromising stability .

Data Contradiction and SAR Analysis

Q. Why do structural analogs with minor substitutions exhibit divergent bioactivity profiles?

Methodological Answer:

- Steric effects : Bulkier substituents (e.g., trifluoromethyl vs. methoxy) may disrupt receptor binding pockets. For example, 3-fluoro-4-methoxy groups enhance 5-HT affinity by 10-fold compared to 4-nitro analogs .

- Electronic effects : Electron-deficient aryl rings (e.g., 4-chlorophenyl) strengthen hydrophobic interactions, as shown in radioligand displacement assays (IC < 50 nM) .

Q. What experimental controls are essential for validating target engagement in cellular models?

Methodological Answer:

- Include knockout cell lines (e.g., CRISPR-edited 5-HT receptors) to confirm on-target effects.

- Use positive controls (e.g., WAY-100635 for 5-HT) to benchmark potency and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.